Ethyl 2-fluoroacetoacetate

Description

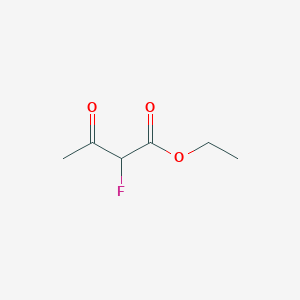

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTFQLHOTAJQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282119 | |

| Record name | Ethyl 2-fluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-41-4 | |

| Record name | Butanoic acid, 2-fluoro-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-fluoroacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1522-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-fluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-fluoro-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-fluoroacetoacetate: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a paramount approach for modulating physicochemical and biological properties. Ethyl 2-fluoroacetoacetate, a fluorinated β-keto ester, stands as a pivotal building block in this endeavor. Its unique structural features and reactivity profile offer a versatile platform for the synthesis of a diverse array of complex molecules, from life-saving pharmaceuticals to advanced materials.[1] This guide provides a comprehensive technical overview of this compound, delving into its fundamental chemical properties, structural nuances, synthesis, and key applications, with a focus on the practical insights required for laboratory and industrial settings.

I. Physicochemical and Structural Characteristics

This compound, also known by its IUPAC name ethyl 2-fluoro-3-oxobutanoate, is a colorless to pale yellow liquid with the molecular formula C₆H₉FO₃ and a molecular weight of 148.13 g/mol .[1][2] The introduction of a fluorine atom at the α-position of the β-keto ester framework profoundly influences its electronic properties and reactivity compared to its non-fluorinated analog, ethyl acetoacetate.

A. Core Molecular Structure and Tautomerism

A critical aspect of the chemistry of this compound is its existence as a dynamic equilibrium of keto and enol tautomers. This tautomerism is a fundamental concept in the reactivity of β-dicarbonyl compounds, and the presence of the α-fluoro substituent introduces a significant electronic perturbation.[3]

The equilibrium between the keto and enol forms is highly dependent on the solvent and temperature.[4][5] While the keto form is generally more stable in polar, protic solvents that can engage in hydrogen bonding with the carbonyl groups, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation, particularly in nonpolar solvents. The electron-withdrawing nature of the fluorine atom is expected to influence the acidity of the α-proton and, consequently, the position of the tautomeric equilibrium. For the closely related ethyl acetoacetate, the enol content is approximately 8% in the neat liquid at 33 °C, and this can shift significantly with changes in the solvent environment.[3]

Caption: Keto-enol tautomerism of a β-keto ester.

B. Key Physicochemical Properties

A thorough understanding of the physical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₉FO₃ | [1] |

| Molecular Weight | 148.13 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 183 °C (lit.) | [1][2] |

| Density | 1.181 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n²⁰/D) | 1.414 (lit.) | [1][2] |

| Flash Point | 194 °F (90 °C) | [1] |

| pKa (Predicted) | 9.25 ± 0.46 | [2] |

II. Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound is a critical aspect of its utility, and several methods have been developed, primarily involving the introduction of fluorine at the α-position of a β-keto ester precursor.

A. Electrophilic Fluorination of Ethyl Acetoacetate

The most common and direct route to this compound is the electrophilic fluorination of ethyl acetoacetate.[2] This approach utilizes a source of "electrophilic fluorine" to react with the enol or enolate of ethyl acetoacetate.

Causality Behind Experimental Choices:

The choice of fluorinating agent is paramount for a successful and selective reaction. Historically, highly reactive and hazardous reagents like elemental fluorine (F₂) were used, necessitating specialized equipment and handling procedures. The development of modern N-F electrophilic fluorinating agents has revolutionized this field, offering safer and more selective alternatives.

-

Selectfluor® (F-TEDA-BF₄): This is a widely used, commercially available, and relatively safe electrophilic fluorinating agent. Its crystalline nature and stability make it easy to handle. The reaction mechanism involves the attack of the nucleophilic enol or enolate of ethyl acetoacetate on the electrophilic fluorine atom of Selectfluor®.

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Fluoro-3-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-3-oxobutanoate, a fluorinated β-keto ester, is a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structural features, namely the presence of a fluorine atom at the α-position to a ketone and an ester, impart distinct reactivity and physical properties that are leveraged in the synthesis of complex molecules.[1] The incorporation of fluorine can significantly enhance the biological activity and metabolic stability of drug candidates.[1] This guide provides a comprehensive overview of the core physical properties of ethyl 2-fluoro-3-oxobutanoate, offering not just data, but also insights into the experimental methodologies for their determination, thereby ensuring a thorough understanding for researchers and drug development professionals.

Molecular and Chemical Identity

At its core, the identity of any chemical compound is defined by its structure and fundamental identifiers.

Chemical Structure:

Caption: 2D Chemical Structure of Ethyl 2-fluoro-3-oxobutanoate

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-fluoro-3-oxobutanoate | [2] |

| Synonyms | Ethyl 2-fluoroacetoacetate, 2-Fluoroacetoacetic Acid Ethyl Ester | [1][2] |

| CAS Number | 1522-41-4 | [2][3][4][5] |

| Molecular Formula | C6H9FO3 | [2][3][4] |

| Molecular Weight | 148.13 g/mol | [2][3] |

| InChI Key | SHTFQLHOTAJQRJ-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

The bulk physical properties of a compound are critical for its handling, purification, and use in reactions.

| Property | Value | Conditions | Source |

| Physical Form | Liquid | Ambient | [3] |

| Boiling Point | 183 °C | 760 mmHg | [3][4][5] |

| Density | 1.181 g/mL | 25 °C | [1][4][5] |

| Refractive Index (n20/D) | 1.414 | 20 °C | [1][4][5] |

| Flash Point | 90 °C (194 °F) | Closed Cup | [1][3][5] |

| Vapor Pressure | 1.5 mmHg | 25 °C | [1][5] |

Causality and Experimental Determination

The observed physical properties are a direct consequence of the molecule's structure and intermolecular forces. The presence of the polar carbonyl groups and the fluorine atom leads to dipole-dipole interactions, resulting in a relatively high boiling point for a molecule of its size.

Experimental Protocol: Determination of Boiling Point

The boiling point is a fundamental property determined using distillation.

-

Apparatus Setup: A standard simple distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer placed correctly at the vapor outlet, and a receiving flask.

-

Sample Preparation: The round-bottom flask is charged with a sample of ethyl 2-fluoro-3-oxobutanoate and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed. This temperature, at a constant atmospheric pressure, is the boiling point.

-

Pressure Correction: If the atmospheric pressure deviates from 760 mmHg, a nomograph is used to correct the observed boiling point.

Experimental Protocol: Measurement of Density

Density is typically measured using a pycnometer.

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed.

-

Sample Filling: The pycnometer is filled with ethyl 2-fluoro-3-oxobutanoate, ensuring no air bubbles are trapped.

-

Thermostatting: The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) until thermal equilibrium is reached.

-

Weighing: The pycnometer is removed, dried, and weighed.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Spectroscopic Data

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Spectral data is available, indicating the presence of unique carbon environments within the molecule.[2]

-

-

Infrared (IR) Spectroscopy:

-

Vapor phase IR spectra are available, which would show characteristic peaks for the C=O (ester and ketone) and C-F bonds.[2]

-

-

Mass Spectrometry (MS):

-

GC-MS: Data from Gas Chromatography-Mass Spectrometry is available, providing information on the molecule's mass-to-charge ratio and fragmentation pattern.[2]

-

Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis of Ethyl 2-fluoro-3-oxobutanoate

Safety and Handling

Understanding the safety profile is paramount for handling any chemical substance.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: [3]

-

Store at 4°C in a well-ventilated place. Keep container tightly closed.

Role in Synthesis

Ethyl 2-fluoro-3-oxobutanoate is a versatile intermediate. Its utility stems from the multiple reactive sites that can be selectively addressed.

Sources

Part 1: Ethyl 2-fluoroacetoacetate (CAS 1522-41-4)

An In-Depth Technical Guide to Key Pharmaceutical Intermediates: Addressing CAS 1522-41-4 and the Arylpiperazine Core in Drug Discovery

A Note on the Topic: This technical guide addresses the molecular weight and formula for the compound registered under CAS number 1522-41-4. However, the detailed requirements of the prompt, focusing on a core scaffold for researchers in drug development with applications in neuroscience, strongly suggest a focus on the arylpiperazine class of compounds, particularly derivatives of 1-(2-methoxyphenyl)piperazine. This guide will therefore first provide the specific data requested for CAS 1522-41-4 and then proceed with an in-depth exploration of the 1-(2-methoxyphenyl)piperazine core, which aligns with the advanced scientific context of the user's request.

The compound assigned CAS number 1522-41-4 is Ethyl 2-fluoroacetoacetate . It is a fluorinated β-keto ester utilized as a versatile building block in organic synthesis.

Molecular Formula and Weight

-

Molecular Formula: C₆H₉FO₃

-

Molecular Weight: 148.13 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Alternate Names | 2-Fluoro-3-oxobutanoic acid ethyl ester, Ethyl 2-fluoro-3-oxobutanoate |

| Appearance | Transparent, colorless liquid |

| Boiling Point | 183 °C |

| Flash Point | 90 °C (194 °F) |

| Density | 1.181 g/mL at 25°C |

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical, materials science, and agrochemical industries. The presence of the fluorine atom can significantly enhance the biological activity and metabolic stability of the final products. Its applications include the development of novel therapeutic agents, the creation of advanced pesticides with improved efficacy, and the incorporation into polymers to enhance chemical resistance and durability.

Part 2: The 1-(2-Methoxyphenyl)piperazine Scaffold: A Privileged Core in CNS Drug Discovery

The arylpiperazine moiety, and specifically the 1-(2-methoxyphenyl)piperazine core, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its versatile structure that allows for modifications to achieve desired potency, selectivity, and pharmacokinetic properties for a wide range of biological targets, particularly G protein-coupled receptors (GPCRs) in the central nervous system (CNS). This section provides an in-depth guide for researchers and drug development professionals on this critical chemical entity.

Core Compound: 1-(2-Methoxyphenyl)piperazine

-

CAS Number: 35386-24-4

-

Molecular Formula: C₁₁H₁₆N₂O

-

Molecular Weight: 192.26 g/mol

Physicochemical and Structural Data

The properties of the 1-(2-methoxyphenyl)piperazine core are fundamental to its role in drug design.

| Property | Value |

| Synonyms | o-Methoxyphenylpiperazine, N-(2-Methoxyphenyl)piperazine |

| Appearance | Off-white solid or liquid |

| Melting Point | 35-40 °C |

| Boiling Point | 130-133 °C at 0.1 mmHg |

| Density | 1.095 g/mL at 25 °C |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. Insoluble in water. |

Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

1-(2-Methoxyphenyl)piperazine is often synthesized and used as its hydrochloride salt to improve handling and solubility. There are several synthetic routes, with a common one involving the cyclization of o-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.

This protocol outlines a general procedure for the synthesis of 1-(2-methoxyphenyl)piperazine hydrochloride from o-methoxyaniline.

Step 1: Preparation of Bis(2-chloroethyl)amine Hydrochloride

-

In a suitable reaction vessel, diethanolamine is reacted with sulfuryl chloride in chloroform.

-

The reaction is typically performed at 25-30°C with controlled addition.

-

The resulting product, bis(2-chloroethyl)amine hydrochloride, is isolated as a white crystalline solid.

Step 2: Condensation and Cyclization

-

A mixture of o-methoxyaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1 equivalent), and a suitable base such as potassium carbonate is heated in a high-boiling solvent like diethyleneglycol monomethyl ether or n-butanol.

-

The reaction is typically carried out at elevated temperatures (e.g., 150°C) for several hours (e.g., 12 hours).

-

The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

Step 3: Isolation and Purification of the Hydrochloride Salt

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is precipitated by the addition of a solvent in which it is insoluble, such as diethyl ether, to a solution of the crude product in a minimal amount of a solvent like methanol.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried to yield 1-(2-methoxyphenyl)piperazine hydrochloride.

Caption: General workflow for the synthesis of 1-(2-methoxyphenyl)piperazine HCl.

Role in Drug Development: A Scaffold for CNS-Active Agents

The 1-(2-methoxyphenyl)piperazine scaffold is a cornerstone in the development of drugs targeting CNS disorders, including schizophrenia, depression, and anxiety. Its derivatives are known to interact with various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D₂) receptors.

Arylpiperazine derivatives exhibit a wide range of pharmacological activities, often acting as antagonists or partial agonists at 5-HT₁ₐ and 5-HT₂ₐ receptors, and as antagonists at D₂ receptors. This "multi-target" profile is a key feature of many atypical antipsychotic drugs.

-

5-HT₁ₐ Receptor Antagonism: 1-(2-Methoxyphenyl)piperazine is a known antagonist of the 5-HT₁ₐ receptor. For example, the well-characterized antagonist NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) is built upon this core. Antagonism at postsynaptic 5-HT₁ₐ receptors can modulate downstream signaling pathways, influencing neuronal excitability.

-

Interaction with D₂ Receptors: The clinical efficacy of many antipsychotic drugs is linked to their ability to block D₂ dopamine receptors. The arylpiperazine moiety is a key pharmacophore for achieving high affinity for D₂ receptors.

-

Modulation of 5-HT₂ₐ Receptors: Interaction with 5-HT₂ₐ receptors is another hallmark of atypical antipsychotics, and derivatives of 1-(2-methoxyphenyl)piperazine can be designed to have specific affinities for this receptor subtype.

The interplay between these receptor interactions is crucial for the therapeutic effects and side-effect profiles of drugs derived from this scaffold.

Caption: Multi-target receptor interactions of arylpiperazine derivatives.

Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

To characterize the binding affinity of novel derivatives of 1-(2-methoxyphenyl)piperazine for the 5-HT₁ₐ receptor, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT₁ₐ receptor.

Materials:

-

Membrane preparation from cells expressing the human 5-HT₁ₐ receptor.

-

Radioligand: [³H]8-OH-DPAT (a 5-HT₁ₐ agonist).

-

Non-specific binding control: 5-HT (Serotonin) or another suitable high-affinity ligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Test compound (novel arylpiperazine derivative) at various concentrations.

-

96-well plates, filter mats (e.g., GF/C), and a scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, and the membrane preparation.

-

Radioligand Addition: Add a fixed concentration of [³H]8-OH-DPAT to each well. For determining non-specific binding, add a high concentration of unlabeled 5-HT.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

References

-

Exploring this compound: Properties and Applications . [Link]

-

1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem . National Center for Biotechnology Information. [Link]

-

1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed . National Center for Biotechnology Information. [Link]

-

Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed . National Center for Biotechnology Information. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience . Gifford Bioscience. [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed . National Center for Biotechnology Information. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents . Bentham Science. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed . National Center for Biotechnology Information. [Link]

A Guide to the Spectroscopic Characterization of Ethyl 2-Fluoroacetoacetate

This document serves as an in-depth technical guide to the spectroscopic characterization of ethyl 2-fluoroacetoacetate (CAS 1522-41-4). As a key fluorinated building block in the synthesis of pharmaceuticals and advanced materials, a thorough understanding of its structural features is paramount for researchers, scientists, and drug development professionals.[1] This guide moves beyond a simple data sheet, offering insights into the causality behind spectroscopic behavior, interpretation strategies, and robust analytical protocols.

This compound, with the molecular formula C₆H₉FO₃ and a molecular weight of 148.13 g/mol , is an α-fluorinated β-keto ester.[2] Its structure presents a unique analytical challenge and opportunity due to the presence of multiple functional groups and the phenomenon of keto-enol tautomerism, which is fundamental to the chemistry of β-keto esters.[3][4] This guide will provide a detailed framework for analyzing this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While this compound is commercially available, comprehensive, peer-reviewed spectral assignments are not widely published. Therefore, this guide will focus on providing a robust predictive framework for its spectroscopic data, grounded in established first principles and analysis of analogous structures. This approach empowers the researcher to confidently acquire and interpret their own data.

The Central Role of Keto-Enol Tautomerism

A critical aspect influencing all spectroscopic data for this compound is its existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form. The position of this equilibrium is sensitive to factors like solvent polarity and temperature.[4] Understanding this equilibrium is the first step to a correct spectral interpretation.

Caption: Keto-enol equilibrium of this compound.

The presence of both forms in solution means that spectroscopic techniques will often detect a mixture of signals corresponding to both the keto and enol tautomers. The ratio of these signals provides quantitative information about the position of the equilibrium under the given analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing detailed information on the ¹H, ¹³C, and ¹⁹F atomic environments.

Experimental Protocol: NMR Analysis

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR chemical shifts (δ = 0.00 ppm).[4] For ¹⁹F NMR, an external standard like CFCl₃ or a secondary standard can be used.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.[4]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra using standard pulse sequences. Further 2D experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be performed to confirm assignments.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be a composite of signals from both the keto and enol forms. The integration of corresponding peaks will reflect the tautomeric ratio.

| Assignment (Keto Form) | Predicted δ (ppm) | Predicted Multiplicity | Coupling (J) | Notes |

| CH₃ (acetyl) | ~2.3 | Doublet | ³JH-F ≈ 2-3 Hz | Singlet in non-fluorinated analog, but will show small coupling to fluorine. |

| CHF | ~5.2 | Doublet of Quartets | ¹JH-F ≈ 47-50 Hz; ³JH-H ≈ 7 Hz | The large doublet splitting is characteristic of a geminal H-F coupling. The quartet arises from coupling to the O-CH₂ protons. |

| O-CH₂ | ~4.3 | Quartet | ³JH-H ≈ 7 Hz | Standard ethoxy group signal. |

| O-CH₂-CH₃ | ~1.3 | Triplet | ³JH-H ≈ 7 Hz | Standard ethoxy group signal. |

| Assignment (Enol Form) | Predicted δ (ppm) | Predicted Multiplicity | Coupling (J) | Notes |

| CH₃ (vinyl) | ~2.1 | Singlet | - | Less deshielded than the acetyl methyl of the keto form. |

| O-CH₂ | ~4.2 | Quartet | ³JH-H ≈ 7 Hz | Slightly different chemical shift compared to the keto form. |

| O-CH₂-CH₃ | ~1.2 | Triplet | ³JH-H ≈ 7 Hz | Slightly different chemical shift compared to the keto form. |

| OH (enol) | ~12-13 | Broad Singlet | - | Characteristic downfield shift due to strong intramolecular hydrogen bonding. |

Predicted ¹³C NMR Spectrum

The ¹³C spectrum will also show two sets of signals. The carbon directly attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JC-F).

| Assignment (Keto Form) | Predicted δ (ppm) | Predicted Multiplicity (¹³C{¹H}) | Coupling (J) |

| C=O (ketone) | ~195 | Doublet | ²JC-F ≈ 20-30 Hz |

| C=O (ester) | ~165 | Doublet | ²JC-F ≈ 20-30 Hz |

| CHF | ~85 | Doublet | ¹JC-F ≈ 180-200 Hz |

| O-CH₂ | ~62 | Singlet | - |

| CH₃ (acetyl) | ~25 | Doublet | ²JC-F ≈ 5-10 Hz |

| O-CH₂-CH₃ | ~14 | Singlet | - |

| Assignment (Enol Form) | Predicted δ (ppm) | Predicted Multiplicity (¹³C{¹H}) | Coupling (J) |

| C=O (ester) | ~170 | Singlet | - |

| C-F (vinyl) | ~150 | Doublet | ¹JC-F ≈ 220-250 Hz |

| C-OH (vinyl) | ~95 | Doublet | ²JC-F ≈ 15-25 Hz |

| O-CH₂ | ~60 | Singlet | - |

| CH₃ (vinyl) | ~20 | Singlet | - |

| O-CH₂-CH₃ | ~14 | Singlet | - |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR provides a direct window into the fluorine environment. Two distinct signals are expected, one for each tautomer.

| Assignment | Predicted δ (ppm) vs CFCl₃ | Predicted Multiplicity (¹⁹F{¹H}) | Notes |

| Keto Form | ~ -190 to -210 | Singlet | The exact shift is highly dependent on the solvent and local electronic environment. |

| Enol Form | ~ -150 to -170 | Singlet | The fluorine in the enol form is on an sp² carbon, leading to a significant downfield shift compared to the sp³ carbon of the keto form. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in both tautomers.

Experimental Protocol: IR Analysis

-

Sample Preparation: As a liquid, the most straightforward method is to place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film (neat liquid).[4]

-

Background Collection: Acquire a background spectrum of the empty, clean salt plates to subtract atmospheric H₂O and CO₂ signals.

-

Sample Acquisition: Acquire the sample spectrum. Ensure the signal intensity is within the linear range of the detector (typically between 0.1 and 1.0 absorbance units).

Predicted IR Absorption Bands

The IR spectrum will be a superposition of the spectra of the keto and enol forms.

| Wavenumber (cm⁻¹) | Vibration | Tautomer | Notes |

| ~3400 (broad) | O-H stretch | Enol | A broad absorption indicative of the hydrogen-bonded enol hydroxyl group. Its presence is a definitive marker for the enol form. |

| ~2980 | C-H stretch (sp³) | Both | Aliphatic C-H stretches from the ethyl and acetyl groups. |

| ~1760 | C=O stretch (ester) | Keto | The electron-withdrawing effect of the α-fluorine atom increases the frequency from a typical ester carbonyl (~1740 cm⁻¹). |

| ~1735 | C=O stretch (ketone) | Keto | The primary ketone carbonyl absorption. |

| ~1660 | C=O stretch (ester, conjugated) | Enol | Conjugation with the C=C bond in the enol form lowers the ester carbonyl frequency. |

| ~1610 | C=C stretch | Enol | Characteristic stretching of the double bond in the enol ring system. |

| ~1100-1300 | C-F stretch | Both | A strong, characteristic absorption band for the carbon-fluorine bond. |

| ~1150-1250 | C-O stretch | Both | Strong absorptions associated with the ester linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a GC inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and key fragment ions.

Predicted Fragmentation Pattern

The fragmentation of β-keto esters is well-understood and is dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[5]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Ions:

-

Molecular Ion (M⁺˙) at m/z = 148 : This corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.[6]

-

Fragment at m/z = 103 : Loss of the ethoxy radical (•OCH₂CH₃) via alpha-cleavage at the ester carbonyl.

-

Fragment at m/z = 105 : Loss of the acetyl radical (•CH₃CO) via alpha-cleavage at the ketone carbonyl.

-

Base Peak at m/z = 43 : The highly stable acetyl cation ([CH₃CO]⁺) is often the most abundant ion (the base peak) in the mass spectra of acetoacetate derivatives.

-

McLafferty Rearrangement Ion at m/z = 104 : This characteristic rearrangement for esters involves the transfer of a gamma-hydrogen and elimination of a neutral alkene (ethene), resulting in a radical cation.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted task that requires an appreciation for its underlying chemical principles, most notably keto-enol tautomerism. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural portrait can be achieved. This guide provides the predictive framework and validated protocols necessary for researchers to successfully acquire, interpret, and validate the spectroscopic data for this important fluorinated synthon, ensuring its correct identification and use in demanding research and development applications.

References

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.

- Shanghai Fluorine Technology. Exploring this compound: Properties and Applications. Shanghai Fengxian Fengcheng Fluorine Chemical Factory.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. Ethyl 2-fluoro-3-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemscene.com [chemscene.com]

- 3. 1522-41-4 | CAS DataBase [m.chemicalbook.com]

- 4. CAS 1522-41-4 | 2129-3-32 | MDL MFCD00215830 | Ethyl 2-fluoro-3-oxobutyrate | SynQuest Laboratories [synquestlabs.com]

- 5. Ethyl fluoroacetate(459-72-3) 13C NMR [m.chemicalbook.com]

- 6. Ethyl 2-fluoro-3-oxobutanoate | C6H9FO3 | CID 230078 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tautomerism in α-Fluoro-β-Keto Esters: A Guide to Equilibrium, Analysis, and Synthetic Utility

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a fluorine atom at the α-position of a β-keto ester creates a unique chemical entity with profound implications for its structure, reactivity, and utility in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive exploration of the keto-enol tautomerism exhibited by α-fluoro-β-keto esters. We will dissect the delicate balance of the tautomeric equilibrium, investigate the influential roles of solvents and molecular structure, and detail the analytical methodologies required for precise characterization. By explaining the causality behind experimental observations and protocols, this document serves as a technical resource for professionals leveraging these valuable fluorinated building blocks.

The Fundamental Equilibrium: Keto vs. Enol

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[3][4] For α-fluoro-β-keto esters, this phenomenon is dominated by the equilibrium between the diketo form and the enol form. The presence of the highly electronegative fluorine atom at the α-carbon dramatically influences this balance, setting it apart from its non-fluorinated analogs.

The equilibrium is governed by several competing factors:

-

Inductive Effect of Fluorine: The strong electron-withdrawing nature of the fluorine atom increases the acidity of the adjacent α-proton, facilitating its removal and the formation of the enolate intermediate, a crucial step in the tautomerization process.

-

Intramolecular Hydrogen Bonding (IHB): The enol form is significantly stabilized by the formation of a six-membered pseudo-ring through a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen. This chelation is a primary driving force favoring the enol tautomer.[5]

-

The Role of Fluorine in Hydrogen Bonding: While C-F bonds are generally considered weak hydrogen bond acceptors, their potential involvement in stabilizing the enol form cannot be entirely dismissed and remains a topic of interest.[6][7][8] Theoretical and experimental studies continue to explore the subtle energetic contributions of potential O-H···F-C interactions.

Caption: Keto-Enol Tautomeric Equilibrium in α-Fluoro-β-Keto Esters.

Critical Factors Governing the Equilibrium Position

The ratio of keto to enol tautomers at equilibrium is not fixed; it is highly sensitive to the surrounding chemical environment and the specific substituents on the molecule. Understanding these influences is paramount for controlling reactivity and interpreting analytical data.

Solvent Effects

The choice of solvent has a pronounced effect on the tautomeric equilibrium, primarily due to differences in polarity and specific solute-solvent interactions.[9][10][11]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can stabilize the larger dipole moment of the keto tautomer. Consequently, increasing solvent polarity generally shifts the equilibrium in favor of the keto form.[5][11]

-

Non-Polar Solvents (e.g., Hexane, CCl₄): In these environments, the intramolecularly hydrogen-bonded enol form, which is less polar, is favored. The internal hydrogen bond effectively "shields" the polar groups from the non-polar solvent.[11]

-

Protic Solvents (e.g., Water, Methanol): Protic solvents can disrupt the intramolecular hydrogen bond of the enol by competing as hydrogen bond donors and acceptors. This disruption destabilizes the enol form, shifting the equilibrium towards the keto tautomer.

Data Presentation: Solvent Influence on Tautomeric Ratio

The following table summarizes typical keto:enol ratios for Ethyl 2-fluoro-3-oxobutanoate in various deuterated solvents, as determined by ¹H NMR spectroscopy.

| Solvent (Deuterated) | Dielectric Constant (ε) | % Keto Tautomer | % Enol Tautomer |

| Benzene-d₆ | 2.3 | ~15% | ~85% |

| Chloroform-d | 4.8 | ~25% | ~75% |

| Acetone-d₆ | 21 | ~50% | ~50% |

| Acetonitrile-d₃ | 37.5 | ~65% | ~35% |

| DMSO-d₆ | 47 | ~70% | ~30% |

Note: Values are illustrative and can vary with temperature and concentration.

Temperature and Substituent Effects

-

Temperature: Increasing the temperature generally provides thermal energy to overcome the stabilization energy of the intramolecular hydrogen bond in the enol form. This typically shifts the equilibrium toward the more disordered and often more polar diketo form.[9]

-

Substituents: The electronic nature of the R¹ (acyl) and R² (ester) groups can subtly alter the equilibrium. Electron-withdrawing groups can further acidify the α-proton, potentially influencing the rate of tautomerization and the relative stability of the tautomers.[12]

Analytical Characterization of Tautomers

Accurate quantification of the tautomeric ratio requires robust analytical techniques. NMR spectroscopy is the most powerful and widely used method for this purpose.[3][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides distinct signals for each tautomer, allowing for unambiguous identification and integration to determine their relative concentrations.[14]

-

¹H NMR: This is the primary technique used.

-

Enol Form: A characteristic sharp signal appears far downfield (typically 12-14 ppm) for the enolic hydroxyl proton, a result of deshielding from the intramolecular hydrogen bond. A signal for the α-F proton will also be present, split by the fluorine.

-

Keto Form: A distinct signal for the α-proton (a doublet due to coupling with the adjacent fluorine) is observed, typically in the 4.5-5.5 ppm range.

-

-

¹⁹F NMR: Provides complementary information. The chemical shift of the fluorine atom differs significantly between the keto and enol tautomers, allowing for another method of quantification.

-

¹³C NMR: The carbons involved in the tautomerism (C=O, C-O, and the α- and β-carbons) exhibit different chemical shifts in each form, which can be used for structural confirmation.

Caption: Workflow for Quantitative Tautomer Analysis via ¹H NMR.

Experimental Protocol: Determination of Tautomeric Ratio by ¹H NMR

Objective: To quantify the molar ratio of keto and enol tautomers of an α-fluoro-β-keto ester in a given solvent.

Materials:

-

α-Fluoro-β-keto ester sample

-

High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR Spectrometer (≥400 MHz recommended)

Methodology:

-

Solution Preparation:

-

Accurately prepare a solution of the α-fluoro-β-keto ester in the chosen deuterated solvent at a known concentration (typically 10-20 mg/mL).

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Allow the solution to equilibrate at a constant temperature for at least 30 minutes before analysis, as the rate of tautomerization can be slow.[5]

-

-

NMR Data Acquisition:

-

Transfer ~0.6 mL of the solution to a clean, dry NMR tube.

-

Place the sample in the NMR spectrometer and allow it to thermally equilibrate.

-

Acquire a standard ¹H NMR spectrum.

-

Critical Step for Quantification: Set an appropriate relaxation delay (d1) to ensure full relaxation of all protons. A d1 of 5 times the longest T₁ value is recommended. For practical purposes, a d1 of 15-30 seconds is often sufficient for accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Identify the distinct resonance for the α-proton of the keto form and the enolic -OH proton of the enol form.

-

Use the spectrometer's software to carefully integrate the area under these two peaks.

-

Calculate the percentage of each tautomer using the following formulas:

-

% Keto = [Integration_Keto / (Integration_Keto + Integration_Enol)] * 100

-

% Enol = [Integration_Enol / (Integration_Keto + Integration_Enol)] * 100

-

-

Trustworthiness Check: The protocol's validity relies on the full relaxation of the nuclei, ensured by a long relaxation delay. This ensures the integrated peak areas are directly proportional to the number of protons, providing a true molar ratio.

Synthetic Relevance and Strategic Implications

The tautomeric equilibrium is not merely a structural curiosity; it is central to the chemical reactivity of α-fluoro-β-keto esters. The enol tautomer is the key nucleophilic species that reacts with electrophiles.[15]

-

Control of Reactivity: In reactions such as alkylations, acylations, or further fluorinations, controlling the concentration of the enol tautomer through solvent and temperature choice can directly influence reaction rates and yields.

-

Building Blocks for Drug Discovery: The unique properties imparted by the fluorine atom make these compounds highly valuable precursors in the synthesis of pharmaceuticals and agrochemicals.[1][2][16] They are used to create complex molecules with enhanced metabolic stability, bioavailability, and binding affinity. For instance, they are key intermediates for producing fluorinated amino acids and other biologically active molecules.[17]

Conclusion

The tautomerism of α-fluoro-β-keto esters is a multifaceted phenomenon dictated by a sophisticated interplay of electronic effects, intramolecular hydrogen bonding, and environmental factors. The α-fluoro substituent critically shifts the equilibrium, often favoring the stabilized enol form, but this balance is readily manipulated by solvent polarity and temperature. A thorough understanding and precise analytical characterization, primarily through quantitative NMR spectroscopy, are essential for any researcher or drug development professional. This knowledge enables the rational design of synthetic strategies and the effective utilization of these powerful fluorinated synthons to build the next generation of advanced molecules.

References

- Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.

- Unknown Author. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.

- Unknown Author. (1996). Process for preparation of fluorinated beta-keto ester.

- Unknown Author. Synthesis of α‐fluoro‐β‐keto ester derivatives 6.

- C. Alayrac, et al. (2020).

- Unknown Author. Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones.

- Unknown Author. (2019).

- Unknown Author. (2025). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds.

- Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.

- Unknown Author. (2025). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants.

- Belova, N. V., et al. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Physical Chemistry Chemical Physics.

- Unknown Author. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing.

- Unknown Author.

- Unknown Author. (2025). α-Fluoro-o-cresols: The Key Role of Intramolecular Hydrogen Bonding in Conformational Preference and Hydrogen-Bond Acidity.

- Unknown Author. Tautomerism Detected by NMR. Encyclopedia.pub.

- Unknown Author. Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds.

- Aval, M. M., et al. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.

- Unknown Author. (2025). The Use of NMR Spectroscopy to Study Tautomerism.

- Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy.

- Unknown Author. (2020).

- Unknown Author. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. scispace.com [scispace.com]

- 7. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04185K [pubs.rsc.org]

- 16. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

The Vanguard of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Fluorinated Acetoacetates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Acetoacetate Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by this small, highly electronegative atom can dramatically alter a molecule's reactivity, conformation, metabolic stability, and binding affinity. Within the vast landscape of organofluorine chemistry, fluorinated acetoacetates have emerged as exceptionally versatile and powerful building blocks. These β-ketoesters, particularly ethyl 4,4,4-trifluoroacetoacetate (TFA-AcOEt), serve as pivotal intermediates in the synthesis of a diverse array of complex chemical entities, from life-saving pharmaceuticals to advanced materials.[1][2] Their utility stems from a synergistic combination of the inherent reactivity of the acetoacetate scaffold and the profound electronic effects of the fluorine substituents. This guide provides a comprehensive exploration of the discovery, history, synthesis, and application of these remarkable compounds, offering field-proven insights for researchers at the forefront of chemical innovation.

A Historical Trajectory: From Pioneering Syntheses to Indispensable Reagents

The genesis of fluorinated acetoacetates is intrinsically linked to the dawn of organofluorine chemistry in the late 19th and early 20th centuries. The field owes much of its foundation to the pioneering work of Belgian chemist Frédéric Swarts.[3][4][5] While the first synthesis of an organofluorine compound, fluoromethane, was achieved by Dumas and Péligot in 1835, and benzoyl fluoride by Alexander Borodin in 1862, it was Swarts who systematically developed methods for introducing fluorine into organic molecules.[1] His development of the "Swarts reaction," which utilizes antimony trifluoride for halogen exchange, opened the door to a plethora of new fluorinated compounds.[5]

In 1926, Swarts reported the condensation of ethyl trifluoroacetate with ethyl acetate in the presence of sodium ethoxide, a reaction that represents a seminal moment in the history of fluorinated acetoacetates.[6] This work laid the groundwork for the now widely used Claisen condensation method for preparing these valuable intermediates. Following Swarts' foundational discoveries, the field of organofluorine chemistry expanded rapidly, particularly during and after World War II, driven by the demand for new materials and pharmaceuticals.[3][5] The unique properties of fluorinated compounds, such as their enhanced stability and altered reactivity, were increasingly recognized and exploited by synthetic chemists.

The latter half of the 20th century saw the refinement of synthetic methods and a deeper understanding of the mechanistic nuances of reactions involving fluorinated acetoacetates. Today, these compounds are readily accessible commercial reagents, indispensable to the synthetic chemist's toolkit. Their journey from laboratory curiosities to industrial-scale intermediates underscores the profound impact of fundamental research on technological advancement.

Synthetic Methodologies: Crafting Fluorinated Acetoacetates

The synthesis of fluorinated acetoacetates is dominated by the Claisen condensation, a robust and versatile carbon-carbon bond-forming reaction.[7][8][9] However, alternative methods have also been developed to address specific synthetic challenges and expand the scope of accessible structures.

The Claisen Condensation: The Workhorse Reaction

The Claisen condensation involves the base-mediated reaction between two ester molecules, one of which must possess an α-hydrogen, to form a β-keto ester.[7] In the context of fluorinated acetoacetates, a fluorinated ester (e.g., ethyl trifluoroacetate) is condensed with a non-fluorinated ester (e.g., ethyl acetate).

Mechanism of the Claisen Condensation:

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of the non-fluorinated ester (ethyl acetate) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the fluorinated ester (ethyl trifluoroacetate).

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.

-

Deprotonation: The newly formed β-keto ester has acidic α-protons and is deprotonated by the alkoxide base. This final, essentially irreversible step drives the equilibrium towards the product.

-

Acidic Workup: An acidic workup is required to protonate the enolate and yield the final fluorinated acetoacetate.

Experimental Protocol: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate via Claisen Condensation [10]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide solution in ethanol

-

Anhydrous organic solvent (e.g., cyclohexane, tetrahydrofuran)

-

Acid for neutralization (e.g., formic acid, hydrochloric acid)

Procedure:

-

To a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, add the organic solvent, sodium ethoxide solution, and ethyl acetate.

-

Cool the reaction mixture to 5-10 °C.

-

Slowly add ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.

-

After the addition is complete, allow the reaction to proceed at a set temperature (e.g., 40-60 °C) for a specified time (e.g., 1-3 hours).

-

Cool the reaction mixture to 10-15 °C and slowly add the acid to neutralize the solution, keeping the temperature between 20-30 °C.

-

After neutralization, a precipitate will form. Filter the solid and wash the filter cake with ethyl acetate.

-

The combined filtrate is then subjected to fractional distillation under reduced pressure to yield pure ethyl 4,4,4-trifluoroacetoacetate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Claisen condensation is sensitive to moisture, as water can hydrolyze the esters and consume the base.

-

Strong Base: A strong base is required to generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate. The use of the corresponding alkoxide (e.g., sodium ethoxide with ethyl esters) prevents transesterification side reactions.

-

Temperature Control: The initial enolate formation and nucleophilic attack are typically carried out at low temperatures to control the reaction rate and minimize side reactions. The subsequent reaction at a higher temperature drives the reaction to completion.

-

Acidic Workup: The final product exists as its enolate salt in the basic reaction mixture. An acidic workup is necessary to protonate the enolate and isolate the neutral β-keto ester.

Diagram of the Claisen Condensation Workflow:

Caption: Workflow for the synthesis of ethyl 4,4,4-trifluoroacetoacetate.

Alternative Synthetic Routes

While the Claisen condensation is the most common method, other strategies have been developed for the synthesis of fluorinated β-keto esters.

-

Reaction of Polyfluoroacid Anhydrides or Chlorides with Carboxylic Acid Chlorides: This method involves the reaction of a polyfluorinated acid anhydride or acid chloride with a carboxylic acid chloride in the presence of a tertiary amine, followed by quenching with an alcohol.[11][12] This approach offers an alternative to the base-mediated Claisen condensation.

-

Direct Fluorination: The direct introduction of fluorine at the α-position of a β-keto ester can be achieved using electrophilic fluorinating reagents such as N-fluorobenzensulfonimide (NFSI) or Selectfluor®.[13] This method is particularly useful for the synthesis of α-fluorinated β-keto esters.

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine atoms into the acetoacetate backbone has a profound effect on the physicochemical properties of these molecules. The high electronegativity of fluorine leads to a significant polarization of the C-F bond and a decrease in the pKa of the α-protons, making them more acidic than their non-fluorinated counterparts. This increased acidity has important implications for their reactivity in base-mediated reactions.

Table 1: Physicochemical Properties of Selected Ethyl Acetoacetates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | pKa (Predicted) |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 181 | 1.021 | 1.419 | ~11 |

| Ethyl Monofluoroacetoacetate | C₄H₇FO₂ | 106.10 | 121.6 | 1.0926 (at 20.5°C) | 1.3767 (at 20.5°C) | - |

| Ethyl 4,4-Difluoroacetoacetate | C₆H₈F₂O₃ | 166.12 | - | 1.269 | 1.409 | - |

| Ethyl 4,4,4-Trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | 129-130 | 1.259 | 1.375 | 7.76 |

Data compiled from various sources.[14][15][16][17][18][19][20]

Applications in Drug Discovery: Enabling the Synthesis of Complex Pharmaceuticals

The true value of fluorinated acetoacetates lies in their utility as versatile building blocks for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group, in particular, is a common motif in many approved drugs, where it can enhance metabolic stability, improve bioavailability, and increase binding affinity.[1] Ethyl 4,4,4-trifluoroacetoacetate is a key intermediate for introducing this important functional group into drug candidates.[1]

Fluorinated acetoacetates are precursors to a variety of fluorinated heterocyclic structures, which are prevalent in many pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[1]

Diagram of the Role of Fluorinated Acetoacetates in Drug Discovery:

Caption: Synthetic utility of fluorinated acetoacetates in drug development.

Specific Examples of Applications:

-

Synthesis of Enantiopure Trifluoromethyl-Functionalized Products: Ethyl 4,4,4-trifluoroacetoacetate is a crucial reagent for synthesizing enantiomerically pure compounds containing a trifluoromethyl group.[18] This includes the synthesis of α-trifluoromethyl-aspartic acid, α-trifluoromethyl-serine, and trifluoromethyl-β-amino acid derivatives.[18]

-

Preparation of Pesticides and Pharmaceuticals: Ethyl 4,4,4-trifluoroacetoacetate is an important intermediate in the production of pesticides like thiofluanid and pyrimidifen, as well as pharmaceuticals such as befloxaton.[10]

Conclusion

From their early discovery in the pioneering days of organofluorine chemistry to their current status as indispensable building blocks in modern synthetic chemistry, fluorinated acetoacetates have traveled a remarkable journey. Their unique combination of reactivity and the advantageous properties imparted by fluorine make them invaluable tools for researchers in drug discovery and materials science. A thorough understanding of their history, synthesis, and reactivity, as detailed in this guide, is essential for harnessing their full potential to create the next generation of innovative molecules that will shape our future.

References

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. ResearchGate. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

-

Okazoe, T. (2009). Overview on the history of organfluorine chemistry from the viewpoint of material industry. J-Stage. [Link]

-

Okazoe, T. (2009). Review Overview on the history of organo uorine chemistry from the viewpoint of material industry. J-Stage. [Link]

-

Chemsrc. (n.d.). ethyl 2,2-difluoroacetoacetate. [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl trifluoroacetate. [Link]

-

PubChem. (n.d.). Ethyl difluoroacetate. [Link]

-

PubChem. (n.d.). Ethyl fluoroacetate. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Ethyl trifluoroacetate. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

MDPI. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]

-

ACS Publications. (1998). Preparation of β-Fluoro-α-ketoesters from α-Ketoesters and Their Conversion to (Z)-β-Fluoro-α-aminoacrylate Derivatives. The Journal of Organic Chemistry, 63(19), 6762–6767. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Justia Patents. (n.d.). Process for the preparation of ethyl trifluoroacetate. [Link]

-

PubMed. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

PubChem. (n.d.). Ethyl Acetoacetate. [Link]

-

Wikipedia. (n.d.). Ethyl acetate. [Link]

-

SciSpace. (1936). Reactivity and Influence of Fluorine in Aliphatic Compounds. Journal of the American Chemical Society, 58(6), 882-884. [Link]

-

ResearchGate. (n.d.). Fluorinated Acetic Acids. [Link]

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Ethyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4883904A - Process for the preparation of ethyltrifluoroacetoacetate - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. JPS61289062A - Manufacture of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 9. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 10. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 11. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 12. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Ethyl Trifluoroacetoacetate | 372-31-6 [m.chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Ethyl difluoroacetate | 454-31-9 [chemicalbook.com]

- 18. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]

- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 20. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Role of Fluorination in Modern Chemistry

An In-depth Technical Guide to the Core Characteristics of Ethyl 2-Fluoroacetoacetate

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for modulating physicochemical and biological properties. The unique electronegativity, size, and bond strength of fluorine impart profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity. It is within this context that versatile fluorinated building blocks become indispensable. This compound (E2FA), a specialized α-fluorinated β-keto ester, represents one such critical reagent, offering a unique combination of reactive handles for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of E2FA, from its fundamental properties to its sophisticated applications, designed for the practicing researcher and development professional.

Core Physicochemical & Spectroscopic Profile

This compound (also known as Ethyl 2-fluoro-3-oxobutanoate) is a transparent, colorless to light yellow liquid that serves as a cornerstone intermediate in organofluorine chemistry.[1][2] Its bifunctional nature, possessing both a reactive ketone and an ester, is further activated by the presence of a fluorine atom on the α-carbon, which significantly influences its reactivity.

Quantitative Physicochemical Data

The fundamental properties of E2FA are critical for its handling, reaction setup, and purification. The data below has been consolidated from verified technical sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉FO₃ | [1][3] |

| Molecular Weight | 148.13 g/mol | [1][3] |

| CAS Number | 1522-41-4 | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Density | 1.181 g/mL at 25 °C | [1][4] |

| Boiling Point | 183 °C (lit.) │ 85 °C / 19 mmHg | [1][2][4] |

| Refractive Index (n20/D) | 1.414 (lit.) | [1][4] |

| Flash Point | 90 °C (194 °F) | [1][2] |

| Purity (Typical) | >95.0% (GC) | [2][5] |

Spectroscopic Signature: An Interpretive Analysis

Understanding the spectroscopic data of E2FA is essential for reaction monitoring and quality control. While a dedicated spectrum is not publicly available, its key features can be expertly inferred from its structure and data from analogous compounds.

-

¹H NMR: The proton on the α-carbon (C2) is the most diagnostic signal. It is expected to appear as a doublet of quartets (dq) . The large coupling constant arises from the geminal coupling to the fluorine atom (²JH-F), while the smaller quartet splitting is due to vicinal coupling with the methyl protons (³JH-H). The ethyl ester group will exhibit a standard quartet (for the -OCH₂-) and triplet (for the -CH₃).

-

¹³C NMR: The α-carbon will show a large one-bond carbon-fluorine coupling constant (¹JC-F), a hallmark of fluorinated compounds. The carbonyl carbons of the ketone and ester will appear at distinct downfield shifts.

-

IR Spectroscopy: The spectrum will be dominated by two strong carbonyl stretching bands. The ketone C=O stretch will appear around 1720-1740 cm⁻¹, while the ester C=O stretch will be at a slightly higher frequency, typically 1740-1760 cm⁻¹. A strong C-F stretching band is also expected in the 1000-1100 cm⁻¹ region.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage adjacent to the carbonyl groups.

Synthesis Pathway: Selective Fluorination

The preparation of E2FA is a testament to modern fluorination chemistry. While it can be synthesized via the direct fluorination of ethyl acetoacetate, a more controlled and industrially relevant method involves the halogen exchange of a precursor like ethyl 2-chloroacetoacetate.[4][6] A patented method highlights a robust process designed for high purity and scalability.[6]

Experimental Protocol: Halogen Exchange Fluorination

This protocol is based on a method that leverages 2-chloroacetoacetic acid ethyl ester as the starting material.[6] The rationale behind this choice is the selective and controlled introduction of fluorine, avoiding over-fluorination and byproduct formation that can plague direct fluorination methods.

Materials:

-

2-chloroacetoacetic acid ethyl ester (Substrate)

-

Anhydrous Hydrofluoric Acid (HF) (Solvent and Catalyst)

-

Fluorine gas (F₂) diluted in Nitrogen (e.g., 35% F₂) (Fluorinating Agent)[6]

-

Perfluorobutyl sulfonic acid (Fluorosurfactant)[6]

Step-by-Step Methodology:

-

Reactor Charging: In a specialized fluorination reactor resistant to HF, charge 2-chloroacetoacetic acid ethyl ester, anhydrous hydrofluoric acid, and the fluorosurfactant. A representative mass ratio is approximately 8-12 parts of the chloro-ester to 1 part HF.[6]

-

Expert Insight: The use of anhydrous HF as both a solvent and a catalyst is a key process intensification step. It facilitates the halogen exchange and prevents the dissolution of impurity gases.[6] The fluorosurfactant is critical for creating a homogenous mixture of the organic substrate, the polar HF, and the gaseous fluorine, which suppresses side reactions.[6]

-

-

Temperature Control: Cool the reactor to a low temperature, typically between -10 °C and 0 °C.[6]

-

Expert Insight: The low reaction temperature is crucial for controlling the high reactivity of elemental fluorine, minimizing thermal degradation of the product and enhancing selectivity.

-

-

Fluorine Gas Introduction: Slowly bubble the mixed gas containing fluorine through the reaction mixture. It is essential to use an excess of the fluorine-containing gas.[6]

-

Expert Insight: Using an excess of the fluorinating agent ensures the complete conversion of the starting material, which is a critical factor in achieving high product purity.[6]

-

-

Reaction Monitoring & Quenching: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully worked up to remove residual HF and catalyst. The crude product is then purified by fractional distillation under reduced pressure to yield high-purity this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of E2FA via halogen exchange.

Reactivity & Mechanistic Insights

The chemical behavior of E2FA is dominated by the interplay between its functional groups and the influence of the α-fluoro substituent.

Keto-Enol Tautomerism: A Dynamic Equilibrium

Like all β-keto esters, E2FA exists as a dynamic equilibrium between its keto and enol tautomers.[7][8] The fluorine atom significantly influences this equilibrium. Its strong electron-withdrawing nature increases the acidity of the α-proton, yet it can also affect the stability of the resulting enol form. The solvent environment plays a critical role in determining the position of this equilibrium.[7] In many cases, the enol form is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring.[7]

Caption: Keto-Enol tautomeric equilibrium in this compound.

Synthetic Utility

The true value of E2FA lies in its application as a versatile building block. The presence of the fluorine atom not only pre-installs a key pharmacophore but also modifies the reactivity of the adjacent carbonyl group.

-

Synthesis of Fluorinated Heterocycles: E2FA is a premier starting material for constructing a wide variety of fluorine-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.[1][9] Reactions often involve condensation with binucleophiles like hydrazine or hydroxylamine to form pyrazoles and isoxazoles, respectively.

-

Alkylation and Decarboxylation: The acidic α-proton can be removed by a suitable base to form an enolate, which can then be alkylated. Subsequent hydrolysis and decarboxylation provide a straightforward route to α-fluoroketones, another important class of compounds.[2]

-

Michael Additions and Mannich Reactions: The enol or enolate form of E2FA can act as a nucleophile in conjugate additions (Michael reactions) and Mannich reactions, enabling the construction of more complex carbon skeletons.[4]

Applications in Research & Drug Development

The incorporation of fluorine often enhances the pharmacological properties of a drug candidate, leading to improved metabolic stability and binding affinity.[1][3] E2FA provides a direct and efficient means to introduce this crucial element.

-

Pharmaceutical Intermediates: E2FA serves as a vital intermediate for synthesizing fluorine-containing drugs.[1] Its structure is a key component in the development of novel therapeutic agents across various disease areas.[1][3]

-

Agrochemicals: In the agrochemical field, E2FA is used to create advanced pesticides.[1] Fluorine-enhanced pesticides can offer improved efficacy and more favorable environmental profiles.[1]

-

Advanced Materials: Beyond life sciences, E2FA is used in the development of new materials. Its incorporation into polymers and coatings can significantly improve chemical resistance and durability, attributes highly valued in demanding industries like aerospace and electronics.[1]

Safety & Handling Protocols

As a reactive chemical, proper handling of E2FA is imperative. The following guidelines are synthesized from standard safety data sheets for E2FA and structurally similar compounds.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and/or face shield).[10][11]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][12] Keep away from heat, sparks, open flames, and other sources of ignition.[10] It is noted as being moisture-sensitive and should be stored under an inert gas.[5]

-

In case of Exposure:

-

Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.[10]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]

-

-